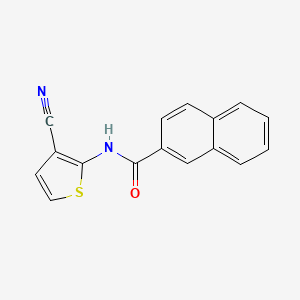

N-(3-cyanothiophen-2-yl)naphthalene-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2OS/c17-10-14-7-8-20-16(14)18-15(19)13-6-5-11-3-1-2-4-12(11)9-13/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIHVBQVTPUSKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=CS3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)naphthalene-2-carboxamide typically involves the reaction of 3-cyanothiophene-2-amine with naphthalene-2-carboxylic acid or its derivatives. One common method is the N-acylation reaction, where the amine group of 3-cyanothiophene-2-amine reacts with the activated carboxylic acid derivative under suitable conditions . The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for N-(3-cyanothiophen-2-yl)naphthalene-2-carboxamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, reaction temperatures, and purification techniques are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Cyanogroup Reactivity

The nitrile (-C≡N) group in N-(3-cyanothiophen-2-yl) derivatives can undergo:

-

Hydrolysis : Conversion to carboxylic acids (-COOH) or amides (-CONH₂) under acidic/basic conditions.

-

Reduction : Formation of amines (-CH₂NH₂) using catalysts like Raney Ni or LiAlH₄ .

Amide Bond Stability

Amide bonds in such compounds are generally stable under mild conditions but may hydrolyze under strongly acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions to regenerate the parent carboxylic acid and amine.

Computational and Spectroscopic Insights

For structurally similar compounds:

-

DFT Calculations : Geometry optimization at the B3LYP/6-311++G(d,p) level reveals nonplanar molecular structures with dihedral angles between aromatic rings (e.g., 74.27° between thiophene rings) .

-

Hirshfeld Surface Analysis : Intermolecular interactions (e.g., H···H, C···H, S···H) dominate crystal packing, stabilizing the lattice .

Biological Activity and Charge Transfer

While not directly studied for N-(3-cyanothiophen-2-yl)naphthalene-2-carboxamide , related compounds exhibit:

-

Antimicrobial Activity : Significant activity against Candida species (MIC values: 4–16 µg/mL) .

-

Electrophilicity-Based Charge Transfer (ECT) : Theoretical studies suggest charge transfer from the compound to DNA bases (e.g., thymine) .

Limitations and Research Gaps

The provided sources do not explicitly address N-(3-cyanothiophen-2-yl)naphthalene-2-carboxamide . Key gaps include:

-

Experimental data on its synthesis, yield, or spectroscopic properties.

-

Biological activity profiles or catalytic applications.

For authoritative data, consult specialized databases (e.g., Reaxys, SciFinder) or recent publications in journals like The Journal of Organic Chemistry or European Journal of Medicinal Chemistry.

Scientific Research Applications

Medicinal Chemistry

N-(3-cyanothiophen-2-yl)naphthalene-2-carboxamide has shown promise in medicinal chemistry, particularly for its potential as an anticancer agent. Research indicates that this compound interacts with specific molecular targets, disrupting cellular processes essential for cancer cell survival. For example, studies have demonstrated its ability to inhibit key enzymes involved in cancer progression, suggesting a mechanism of action that could be leveraged for therapeutic purposes .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties , effective against various bacterial strains. Its mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of vital enzymes necessary for bacterial survival. This potential makes it a candidate for developing new antimicrobial agents in response to rising antibiotic resistance .

Materials Science

In the field of materials science, N-(3-cyanothiophen-2-yl)naphthalene-2-carboxamide is being explored for its applications in organic semiconductors and electronic devices. The presence of the thiophene ring enhances its electrical conductivity, making it suitable for use in organic photovoltaic cells and light-emitting diodes (LEDs). Research into the synthesis of derivatives has revealed pathways to optimize these electronic properties further.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers investigated the anticancer effects of N-(3-cyanothiophen-2-yl)naphthalene-2-carboxamide on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells, with IC50 values indicating potent inhibitory effects on cell proliferation. The study highlighted the compound's ability to induce apoptosis through modulation of apoptotic pathways .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of N-(3-cyanothiophen-2-yl)naphthalene-2-carboxamide against multidrug-resistant bacterial strains. Results showed that the compound effectively inhibited growth at low concentrations, outperforming several conventional antibiotics. The findings suggest that this compound could serve as a scaffold for developing new antimicrobial agents targeting resistant bacteria .

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In the context of anticancer research, the compound is believed to interfere with cell signaling pathways and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Comparison

The compound’s core structure aligns with naphthalene-2-carboxamide derivatives, but its 3-cyanothiophen-2-yl group contrasts with common substituents in analogs (Table 1).

Table 1: Structural Features of Key Analogs

Key Observations :

- Thiophene vs.

- Cyano Group: The electron-withdrawing cyano group may enhance hydrogen bonding and polar interactions compared to halogens or alkoxy groups .

- Lack of Hydroxyl Group : Unlike many bioactive analogs (e.g., 4a, 6, 10a), the target compound lacks a hydroxyl group, which could reduce antioxidant or metal-chelating activity but improve metabolic stability .

Key Observations :

- Antimicrobial Potential: Ortho-substituted analogs (e.g., 4a, 2a) show enhanced activity against mycobacteria and Staphylococcus, likely due to improved target binding . The thiophene-cyano group in the target compound may mimic ortho-substitution effects.

- Enzyme Inhibition: Sulfonamide-containing analogs (e.g., compound 12) demonstrate selective carbonic anhydrase inhibition, suggesting that electron-withdrawing groups (e.g., cyano) could enhance similar interactions .

- Mitochondrial Effects : Salicylanilides like niclosamide induce mitochondrial dysfunction via ROS generation. The target compound’s thiophene may modulate redox cycling differently than phenyl rings .

Physicochemical Properties

The 3-cyanothiophen-2-yl group impacts key properties:

- logP: Estimated logP values for phenyl-substituted analogs range from 2.5–4.0. The thiophene-cyano group may lower logP (~2.0–3.0), balancing solubility and bioavailability.

- Synthesis: Microwave-assisted synthesis using PCl3 and substituted amines (e.g., 3-cyano-2-aminothiophene) aligns with methods for analogs 1–10 .

Biological Activity

N-(3-cyanothiophen-2-yl)naphthalene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR), drawing from diverse sources.

Synthesis

The synthesis of N-(3-cyanothiophen-2-yl)naphthalene-2-carboxamide typically involves the reaction of 3-cyanothiophen-2-carboxylic acid with naphthalene derivatives. The process includes acylation reactions that can be optimized for yield and purity. A common method involves using coupling agents or catalysts to facilitate the formation of the amide bond.

Antimicrobial Properties

N-(3-cyanothiophen-2-yl)naphthalene-2-carboxamide has shown promising antimicrobial activity, particularly against Mycobacterium tuberculosis and various bacterial strains. The compound's mechanism of action is believed to involve inhibition of key enzymatic pathways in bacteria, similar to other carboxamide derivatives that target mycobacterial energy metabolism and cell wall synthesis .

Table 1: Antimicrobial Activity of N-(3-cyanothiophen-2-yl)naphthalene-2-carboxamide

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8.5 µM | |

| Mycobacterium tuberculosis | 6.0 µM | |

| Escherichia coli | 12.0 µM |

These results indicate that N-(3-cyanothiophen-2-yl)naphthalene-2-carboxamide is a viable candidate for further development as an antimicrobial agent.

Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, making it a potential therapeutic agent for type 2 diabetes management. One synthesized analog demonstrated an IC50 value of 2.11 µM, significantly lower than established inhibitors like Acarbose (IC50 = 327.0 µM) and HXH8r (IC50 = 15.32 µM) . This suggests a strong selectivity for α-glucosidase over other enzymes, which may minimize side effects.

Table 2: Enzyme Inhibition Potency

| Compound | IC50 (µM) | Selectivity Ratio (α-glucosidase/α-amylase) | Reference |

|---|---|---|---|

| N-(3-cyanothiophen-2-yl)-2d9 | 2.11 | 17.48 | |

| Acarbose | 327.0 | - | |

| HXH8r | 15.32 | - |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiophene and naphthalene moieties can significantly affect biological activity. For instance, substituents on the thiophene ring enhance solubility and bioavailability, while variations in the naphthalene structure influence binding affinity to target proteins . Computational studies using density functional theory (DFT) have provided insights into electronic properties that correlate with activity.

Table 3: Structural Modifications and Their Effects

| Modification | Effect on Activity | Reference |

|---|---|---|

| Methyl substitution on thiophene | Increased potency | |

| Halogen substitution on naphthalene | Enhanced binding affinity |

Case Study 1: Tuberculosis Treatment

In a study evaluating the efficacy of N-(3-cyanothiophen-2-yl)naphthalene-2-carboxamide against Mycobacterium tuberculosis, researchers found that it effectively reduced bacterial load in infected macrophages at sub-micromolar concentrations, indicating potential for use in anti-TB therapies .

Case Study 2: Diabetes Management

Another investigation focused on its α-glucosidase inhibitory capacity highlighted that specific analogs not only inhibited enzyme activity but also exhibited non-cytotoxic effects on human hepatocyte cells, suggesting safety for potential therapeutic applications .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-cyanothiophen-2-yl)naphthalene-2-carboxamide?

The compound can be synthesized via a two-step approach:

Coupling Reaction : React naphthalene-2-carbonyl chloride with a thiophene derivative (e.g., 3-aminothiophene-2-carbonitrile) in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base.

Purification : Recrystallize the product using ethanol or methanol to achieve >95% purity.

Analytical Validation : Confirm purity via NMR (e.g., δ 7.60–8.15 ppm for aromatic protons) and IR spectroscopy (C=O stretch at ~1636–1670 cm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR : Identifies aromatic protons and confirms substitution patterns (e.g., coupling constants like for adjacent protons) .

- Mass Spectrometry (MS) : ESI or EI-MS to determine molecular ion peaks (e.g., [M+H] at 334 m/z) .

- IR Spectroscopy : Detects functional groups (e.g., C≡N at ~2220 cm, C=O at ~1636–1670 cm) .

Q. What are the solubility and storage requirements for this compound?

- Solubility : Soluble in DMSO, DCM, and methanol; insoluble in water.

- Storage : Keep in airtight containers at 0–6°C to prevent degradation. Avoid exposure to moisture or light .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity of the carbonyl chloride intermediate.

- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions.

- Yield Monitoring : Track progress via TLC (R ~0.5 in hexane:ethyl acetate 3:1) .

Q. How can crystallographic data discrepancies due to twinning or disorder be resolved?

- Twinning Analysis : Apply twin laws (e.g., [100 010 101] for non-merohedral twinning) and refine using software like SHELXL.

- Hydrogen Bonding Networks : Map N—H⋯N/S interactions to resolve protonation ambiguities (e.g., partial protonation at 0.61 occupancy) .

- π-π Stacking : Analyze centroid distances (e.g., 3.5929 Å) to validate packing models .

Q. What strategies address conflicting bioactivity results in different studies?

- Bias Mitigation : Follow risk-of-bias protocols (e.g., randomization of doses, blinded allocation) as per Table C-7 in toxicity studies .

- Replication : Repeat assays across multiple cell lines or animal models to confirm dose-response trends.

- Data Harmonization : Use standardized protocols (e.g., OECD guidelines) for cytotoxicity or enzyme inhibition assays .

Q. How can intermolecular interactions be exploited for material design?

Q. What computational methods validate the compound’s electronic properties?

- DFT Calculations : Simulate HOMO-LUMO gaps to predict reactivity (e.g., using Gaussian 09 with B3LYP/6-311G++(d,p)).

- Molecular Docking : Model interactions with biological targets (e.g., kinases) using AutoDock Vina .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.